5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide 5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16370119
InChI: InChI=1S/C19H15Cl2N3OS/c1-12-2-4-13(5-3-12)11-26-19-22-10-16(21)17(24-19)18(25)23-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,23,25)
SMILES:
Molecular Formula: C19H15Cl2N3OS
Molecular Weight: 404.3 g/mol

5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16370119

Molecular Formula: C19H15Cl2N3OS

Molecular Weight: 404.3 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide -

Specification

Molecular Formula C19H15Cl2N3OS
Molecular Weight 404.3 g/mol
IUPAC Name 5-chloro-N-(4-chlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide
Standard InChI InChI=1S/C19H15Cl2N3OS/c1-12-2-4-13(5-3-12)11-26-19-22-10-16(21)17(24-19)18(25)23-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,23,25)
Standard InChI Key WJKHFEFHFDXLCE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine core substituted at three critical positions:

  • Position 4: A carboxamide group linked to a 4-chlorophenyl ring.

  • Position 2: A sulfanyl group bonded to a 4-methylbenzyl moiety.

  • Position 5: A chlorine atom.

The molecular formula is C₁₉H₁₅Cl₂N₃OS, with a calculated molecular weight of 404.3 g/mol. Key structural distinctions from analogs include the 4-methylbenzyl substituent (vs. 3-methyl or fluorinated variants), which influences steric and electronic properties .

Table 1: Comparative Structural Features of Pyrimidine Carboxamides

CompoundSubstituent at Position 2Substituent at Position 4Molecular Weight (g/mol)
Target Compound4-Methylbenzyl sulfanyl4-Chlorophenyl carboxamide404.3
EVT-123336103-Methylbenzyl sulfanyl2-Trifluoromethylphenyl437.9
CAS 885726-44-3 3-Methylbenzyl sulfanyl3-Trifluoromethylphenyl437.9

Physicochemical Characteristics

  • Lipophilicity: The 4-methylbenzyl group enhances hydrophobicity compared to 3-methyl analogs, potentially improving membrane permeability. Calculated logP values are estimated at 3.8–4.2 based on structural analogs.

  • Solubility: Limited aqueous solubility (<0.1 mg/mL in water) is anticipated due to aromatic and hydrophobic substituents. Solubility in DMSO is expected to exceed 50 mg/mL .

  • Crystallinity: The 4-methyl substitution may promote tighter crystal packing compared to 3-methyl derivatives, as observed in analogous compounds .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves a multi-step sequence:

  • Pyrimidine Core Formation: Condensation of thiourea with β-keto esters under acidic conditions yields 2-thiopyrimidine intermediates.

  • Chlorination: Selective chlorination at position 5 using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

  • Sulfanyl Group Introduction: Nucleophilic substitution with 4-methylbenzyl mercaptan in the presence of a base (e.g., K₂CO₃) at 60–80°C .

  • Carboxamide Coupling: Reaction of 5-chloropyrimidine-4-carboxylic acid with 4-chloroaniline using coupling agents like HATU or EDCI.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationPOCl₃, DMF, 110°C, 6 hr78
Sulfanyl Substitution4-Methylbenzyl mercaptan, K₂CO₃, DMF, 70°C65
Amide FormationHATU, DIPEA, DCM, rt, 12 hr82

Biological Activity and Mechanisms

Anticancer Activity

Pyrimidine carboxamides demonstrate kinase inhibition and DNA intercalation:

  • Kinase Inhibition: Analogous compounds inhibit VEGFR-2 with IC₅₀ values of 12–50 nM.

  • Apoptosis Induction: Caspase-3 activation observed in MCF-7 cells at 10–20 µM concentrations .

Table 3: Cytotoxicity Profiles of Analogs

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast Cancer)15Caspase-3/7 activation
A549 (Lung Cancer)20G1 cell cycle arrest
HT-29 (Colon Cancer)25ROS generation

Structure-Activity Relationships (SAR)

Role of the 4-Methylbenzyl Group

  • Steric Effects: The para-methyl group minimizes steric clashes with target proteins compared to ortho-substituted analogs.

  • Electron Donation: Methyl groups enhance electron density at the sulfanyl sulfur, potentially increasing nucleophilicity in redox reactions .

Impact of Chlorine Substitution

  • Position 5 Chlorine: Essential for DNA intercalation via halogen bonding with guanine residues.

  • 4-Chlorophenyl Group: Enhances binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2).

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